molecular formula C11H4F18O3 B12080025 1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate

1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate

Cat. No.: B12080025
M. Wt: 526.12 g/mol
InChI Key: XSBAQHBYAUBBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate typically involves the reaction of perfluoroheptyl alcohol with hexafluoroisopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form perfluoroheptyl alcohol and hexafluoroisopropyl alcohol.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature makes it resistant to many oxidative and reductive conditions.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate exerts its effects is primarily through its chemical stability and resistance to degradation. The compound’s fluorinated structure provides a high degree of inertness, making it less reactive under normal conditions. This stability is advantageous in applications requiring long-term durability and resistance to harsh environments .

Properties

Molecular Formula

C11H4F18O3

Molecular Weight

526.12 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate

InChI

InChI=1S/C11H4F18O3/c12-3(13)6(16,17)10(26,27)11(28,29)9(24,25)5(14,15)1-31-4(30)32-2(7(18,19)20)8(21,22)23/h2-3H,1H2

InChI Key

XSBAQHBYAUBBBF-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.